molecular formula C18H19ClN6O2 B2626537 3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921831-04-1

3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2626537
CAS No.: 921831-04-1
M. Wt: 386.84
InChI Key: KMZSROMFWWNDDI-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-e]purine class . Compounds in this class often exhibit interesting biological activities and are the subject of ongoing research .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present .

Scientific Research Applications

Anticancer Activity

A study by Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives and evaluated them for their in vitro anti-proliferative activity against human cancer cell lines, including MCF-7, HeLa, A-549, and U-87MG. Two compounds demonstrated strong activity against MCF-7 and A-549 cell lines, with IC50 values comparable to the standard drug doxorubicin. Molecular docking studies complemented the experimental results, suggesting potential mechanisms of action against these cancer types (Sucharitha et al., 2021).

Another study by Ashour et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues and tested them for anticancer activity against the full NCI 60 cell line panel. Among the synthesized compounds, several showed potent anticancer activity, highlighting the potential of purine derivatives in cancer treatment (Ashour et al., 2017).

Antibacterial Properties

A study conducted by Prakash et al. (2004) synthesized new 3-aryl/hetryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines and tested them in vitro for antibacterial activity. Two compounds showed substantially higher antibacterial activity than some commercial antibiotics against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Salmonella typhi, with minimum inhibitory concentrations (MIC) of 10 µg/ml (Prakash et al., 2004).

Novel Synthetic Methodologies

The study by Karami et al. (2015) developed an environmentally friendly synthesis of 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones based on green chemistry principles. The method involves a one-pot condensation process under catalyst- and solvent-free conditions, representing a significant advancement in the synthesis of complex purine derivatives (Karami et al., 2015).

Safety and Hazards

The safety and hazards associated with these compounds are not well-documented. As with all chemicals, they should be handled with care and appropriate safety precautions should be taken .

Future Directions

Research into [1,2,4]triazolo[4,3-e]purine derivatives and related compounds is ongoing, with a focus on exploring their potential as therapeutic agents .

Properties

IUPAC Name

8-(4-chlorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-10(2)9-24-13-15(22(3)18(27)23(4)16(13)26)25-14(20-21-17(24)25)11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZSROMFWWNDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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